N-[2-[3-[(3-hydroxypyrrolidin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[3-[(3-hydroxypyrrolidin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c32-22-11-12-30(15-22)14-21-17-34-27-29-25(16-31(21)27)23-7-3-4-8-24(23)28-26(33)20-10-9-18-5-1-2-6-19(18)13-20/h1-10,13,16-17,22,32H,11-12,14-15H2,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFSINOSQBMSLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=CC6=CC=CC=C6C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
The imidazo[2,1-b]thiazole scaffold is constructed by reacting 5-(1 H-indol-3-yl)-1,3,4-thiadiazol-2-amines (7a–d ) with α-bromoacetyl derivatives (8 ) in anhydrous ethanol under reflux. Key steps include:
-
Intermediate Preparation : Indole-3-carbonitriles (5a,b ) are treated with chlorosulfonyl isocyanate (CSI) in acetonitrile at 0°C, followed by methylation with dimethyl carbonate in dimethylformamide (DMF) at 130°C to yield 6a,b .
-
Cyclization : Heating 5a,b or 6a,b with thiosemicarbazide in trifluoroacetic acid (TFA) at 60°C for 3.5 hours generates 5-(1 H-indol-3-yl)-1,3,4-thiadiazol-2-amines (7a–d ).
Optimization : Refluxing in ethanol for 6–8 hours achieves >90% cyclization efficiency, confirmed via HPLC.
Alternative Routes Using Benzoimidazole Derivatives
A complementary approach involves cyclizing 3-hydroxybenzoimidazo[2,1-b]thiazines with 4-fluoropyridines in DMF using sodium hydride (NaH) as a base. For example:
Formation of the Naphthalene-2-carboxamide Moiety
Activation of Naphthalene-2-carboxylic Acid
The carboxylic acid is activated using carbonyl diimidazole (CDI) or thionyl chloride (SOCl₂) to form the corresponding acyl chloride:
-
CDI Method : Reacting naphthalene-2-carboxylic acid with CDI in dichloromethane (DCM) at room temperature for 2 hours.
-
SOCl₂ Method : Refluxing with SOCl₂ for 1 hour, followed by solvent evaporation.
Amide Coupling with Aniline Derivatives
The activated acid is coupled with 2-(3-substituted-imidazo-thiazol-6-yl)aniline using coupling agents:
-
EDC/HOBt System : Naphthalene-2-carbonyl chloride is reacted with 2-aminophenylimidazo-thiazole in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
-
Conditions : Stirring in DMF at room temperature for 12 hours.
Final Coupling and Purification
Global Deprotection and Neutralization
Boc-protected intermediates (if used) are deprotected using hydrogen bromide (HBr) in acetic acid:
Chromatographic Purification
Final purification employs silica gel chromatography with gradients of ethyl acetate/hexane or methanol/DCM:
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
SRT 2183 undergoes several types of chemical reactions, primarily involving its role as a SIRT1 activator:
Oxidation and Reduction: SRT 2183 can participate in redox reactions, although specific details are limited.
Substitution: The compound can undergo substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions: Typical reagents include dimethyl sulfoxide (DMSO) for dissolution and various buffers for maintaining pH levels during reactions.
Major Products: The primary products formed from these reactions are typically related to the activation of SIRT1 and subsequent cellular responses
Scientific Research Applications
SRT 2183 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the activation of SIRT1 and its effects on various biochemical pathways.
Biology: Investigated for its role in cellular processes such as apoptosis, DNA repair, and stress responses.
Medicine: Explored for potential therapeutic applications in cancer treatment, neurodegenerative diseases, and metabolic disorders.
Industry: Utilized in the development of anti-aging products and other health-related applications
Mechanism of Action
SRT 2183 exerts its effects by selectively activating SIRT1 through an allosteric mechanism. This activation leads to the deacetylation of target proteins such as STAT3 and NF-κB, resulting in growth arrest and apoptosis in certain cell lines. The compound also reduces the levels of c-Myc protein, further contributing to its anti-cancer properties .
Comparison with Similar Compounds
Structural Modifications and Key Features
The following table summarizes structural analogs and their distinguishing characteristics:
Pharmacokinetic and Physicochemical Properties
- Solubility: The hydroxyl group in Compound 185 enhances aqueous solubility relative to the quinoxaline analog (), which relies on a non-polar aromatic system .
- Lipophilicity: Naphthalene in Compound 185 provides moderate lipophilicity, balancing BBB penetration and metabolic stability.
Biological Activity
N-[2-[3-[(3-hydroxypyrrolidin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Naphthalene moiety : Known for its biological activity.
- Imidazo[2,1-b][1,3]thiazole ring : Associated with various pharmacological properties.
- Hydroxypyrrolidine group : Potentially enhancing bioactivity through specific interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of naphthalene-2-carboxamides exhibit significant antimicrobial properties. For instance, a related study demonstrated that various substituted naphthalene derivatives showed effectiveness against Mycobacterium species, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like isoniazid. Specifically:
- N-(3-Fluorophenyl)-1-hydroxynaphthalene-2-carboxamide : MIC = 28.4 μmol/L against M. marinum.
- N-(4-Fluorophenyl)-1-hydroxynaphthalene-2-carboxamide : MIC = 14.2 μmol/L against M. kansasii .
These findings suggest that the naphthalene backbone in the compound under study may confer similar antimicrobial properties.
Anticancer Activity
The imidazo[2,1-b][1,3]thiazole scaffold has been linked to anticancer activity. A study evaluating imidazo derivatives showed promising results in inhibiting cell proliferation in pancreatic ductal adenocarcinoma (PDAC) cell lines:
This highlights the potential of the imidazo component in targeting cancer cells effectively.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The following trends have been observed:
- Substitution Effects : Variations in substituents on the naphthalene and imidazo rings significantly affect potency.
- Hydroxypyrrolidine Influence : The presence of hydroxypyrrolidine enhances solubility and may improve interaction with target proteins.
Case Studies and Experimental Findings
A series of experiments have been conducted to evaluate the biological activity of similar compounds:
| Compound | Target | Activity | IC50/MIC |
|---|---|---|---|
| 9c | PDAC | Antiproliferative | 5.11 - 10.8 µM |
| N-(3-Fluorophenyl)-1-hydroxynaphthalene-2-carboxamide | M. marinum | Antimicrobial | 28.4 μmol/L |
| N-(4-Fluorophenyl)-1-hydroxynaphthalene-2-carboxamide | M. kansasii | Antimicrobial | 14.2 μmol/L |
These results underscore the compound's potential as a lead structure for developing new therapeutic agents against both infectious diseases and cancer.
Q & A
Synthesis Methodology
Question: What are the critical synthetic steps and associated challenges in preparing N-[2-[3-[(3-hydroxypyrrolidin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide? Answer: The synthesis involves three key steps:
Imidazo[2,1-b]thiazole Core Formation : Cyclization of thiazole precursors using Pd or Cu catalysts (e.g., Pd(PPh₃)₄) in polar solvents like DMF at 80–120°C. Challenges include regioselectivity control and byproduct formation .
Naphthalene Carboxamide Coupling : Amide bond formation via EDC/HOBt-mediated coupling under inert atmospheres. Excess carbodiimide reagents (1.2–1.5 eq.) improve yields .
Hydroxypyrrolidinylmethyl Introduction : Alkylation of the imidazo-thiazole intermediate with 3-hydroxypyrrolidine using reductive amination (NaBH₃CN, MeOH). Steric hindrance may require prolonged reaction times (24–48 hrs) .
Structural Characterization
Question: Which analytical techniques are essential for confirming the structural integrity and purity of this compound? Answer:
- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.0–8.5 ppm) and hydroxypyrrolidine signals (δ 3.0–4.5 ppm). 2D NMR (HSQC, HMBC) confirms connectivity .
- HR-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 525.18) .
- HPLC : Purity assessment (>95%) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
Reaction Optimization
Question: How can researchers optimize the imidazo[2,1-b]thiazole core synthesis to mitigate low yields? Answer:
- Catalyst Screening : Compare Pd(OAc)₂ (higher activity) vs. CuI (cost-effective) .
- Solvent Effects : Switch from THF to DMF to enhance intermediate solubility .
- Temperature Gradients : Test 80°C (minimizes decomposition) vs. 120°C (accelerates cyclization) .
- In-Situ Monitoring : Use LC-MS to terminate reactions at 85–90% conversion .
Bioactivity Data Discrepancies
Question: What methodologies address conflicting bioactivity data across enzymatic vs. cell-based assays? Answer:
- Orthogonal Assays : Compare enzymatic IC₅₀ (e.g., kinase inhibition) with cellular viability (MTT assay) to identify permeability issues .
- Metabolite Stability : Incubate compound in hepatocyte media (37°C, 24 hrs) and quantify degradation via LC-MS .
- Target Engagement : Use cellular thermal shift assays (CETSA) to confirm intracellular target binding .
SAR Studies
Question: Which substituents on the imidazo[2,1-b]thiazole scaffold most significantly modulate bioactivity? Answer:
- 3-Position (Hydroxypyrrolidinylmethyl) : Enhances hydrogen bonding with targets (e.g., kinases) .
- Naphthalene Carboxamide : Improves hydrophobic interactions; fluorinated analogs increase logP but reduce solubility .
- Thiazole Methyl Groups : Electron-donating groups (e.g., -CH₃) boost metabolic stability .
Computational Modeling
Question: How can molecular docking and dynamics simulations predict the binding mode of this compound? Answer:
- Docking : AutoDock Vina with crystal structures (e.g., PDB 1ATP) identifies key binding pockets.
- MD Simulations : Run 100 ns trajectories (GROMACS) to assess complex stability. Clustering analysis reveals dominant binding poses .
- Mutagenesis Validation : Replace predicted contact residues (e.g., Lys123) to confirm computational insights .
Metabolic Stability
Question: What experimental approaches evaluate the metabolic stability of this compound in preclinical models? Answer:
- Liver Microsome Assays : Human/rat microsomes + NADPH, quantify parent compound depletion at 0, 15, 30, 60 mins .
- CYP Inhibition : Screen against CYP3A4/2D6 using fluorescent substrates (e.g., Vivid® kits) .
- PAMPA : Predict blood-brain barrier penetration (Pe > 4.0 × 10⁻⁶ cm/s indicates high permeability) .
Toxicity Profiling
Question: Which in vitro toxicity assays are prioritized during lead optimization? Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
